An In-depth Technical Guide to the Physicochemical Properties of N-Butyl 5-bromonicotinamide
An In-depth Technical Guide to the Physicochemical Properties of N-Butyl 5-bromonicotinamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Butyl 5-bromonicotinamide is a derivative of nicotinamide, a form of vitamin B3, characterized by a butyl group attached to the amide nitrogen and a bromine atom at the 5-position of the pyridine ring. This modification of the core nicotinamide structure significantly alters its physicochemical properties, influencing its potential applications in medicinal chemistry and drug development. The presence of the lipophilic n-butyl group and the electron-withdrawing bromine atom can impact the compound's solubility, lipophilicity, and metabolic stability, which are critical parameters for drug candidates. Understanding these properties is paramount for designing and developing new chemical entities with desired pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive overview of the known and predicted physicochemical properties of N-Butyl 5-bromonicotinamide, along with detailed experimental protocols for their determination.
Chemical and Physical Properties
While specific experimental data for N-Butyl 5-bromonicotinamide is not extensively available in the public domain, we can infer its properties based on its structure and data from related compounds. The information presented below combines available data with well-established principles of medicinal chemistry to provide a robust profile of this compound.
Table 1: Chemical Identifiers and General Properties of N-Butyl 5-bromonicotinamide
| Property | Value | Source/Comment |
| CAS Number | 1150561-83-3 | [1] |
| IUPAC Name | 5-bromo-N-butylpyridine-3-carboxamide | - |
| Synonyms | N-Butyl 5-bromonicotinamide, 5-Bromo-N-butylnicotinamide | [2] |
| Molecular Formula | C₁₀H₁₃BrN₂O | [1][2] |
| Molecular Weight | 257.13 g/mol | [2] |
| Physical Appearance | Light beige powder | [1] |
| Storage Conditions | Room temperature, sealed well | [1] |
Table 2: Predicted Physicochemical Properties of N-Butyl 5-bromonicotinamide
| Property | Predicted Value/Range | Scientific Rationale and Comparative Analysis |
| Melting Point (°C) | Likely in the range of 80-120 °C | The melting point of the parent compound, 5-bromonicotinamide, is 219-223 °C. The addition of the flexible n-butyl chain is expected to disrupt the crystal lattice packing, leading to a significantly lower melting point compared to the unsubstituted amide. |
| Boiling Point (°C) | > 300 °C (with decomposition) | High boiling point is expected due to the polar amide group and the overall molecular weight. Decomposition at high temperatures is common for such compounds. |
| Aqueous Solubility | Poorly soluble | The presence of the lipophilic n-butyl group will significantly decrease aqueous solubility compared to nicotinamide. The polar amide and pyridine functionalities will contribute to some solubility, but the overall character is expected to be hydrophobic. |
| pKa | ~3-4 for the pyridine nitrogen | The pyridine nitrogen in nicotinamide derivatives is weakly basic. The electron-withdrawing effect of the bromine atom at the 5-position is expected to slightly decrease the basicity (lower the pKa) compared to unsubstituted nicotinamide. |
| LogP (Octanol/Water Partition Coefficient) | ~2.0-3.0 | The n-butyl group will substantially increase the lipophilicity compared to 5-bromonicotinamide. This predicted range suggests good membrane permeability, a key factor in drug absorption. |
Synthesis
N-Butyl 5-bromonicotinamide can be synthesized from its precursor, 5-bromonicotinic acid. A common synthetic route involves the activation of the carboxylic acid group followed by amidation with n-butylamine.
General Synthesis Pathway
The synthesis typically proceeds in two main steps:
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Activation of 5-Bromonicotinic Acid: The carboxylic acid is converted to a more reactive species, such as an acyl chloride or an activated ester. A common reagent for this transformation is thionyl chloride (SOCl₂) or oxalyl chloride.
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Amidation: The activated 5-bromonicotinic acid is then reacted with n-butylamine to form the desired N-butyl 5-bromonicotinamide. This reaction is usually carried out in the presence of a base to neutralize the acid generated during the reaction.
Caption: General synthesis of N-Butyl 5-bromonicotinamide.
Experimental Protocols for Physicochemical Property Determination
For novel compounds like N-Butyl 5-bromonicotinamide, experimental determination of physicochemical properties is crucial for accurate characterization. The following are standard, field-proven protocols for determining aqueous solubility and lipophilicity.
Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method
The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[3][4] It involves equilibrating an excess of the solid compound in a solvent and then measuring the concentration of the dissolved substance.
Methodology:
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Preparation of Saturated Solution:
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Add an excess amount (e.g., 2-5 mg) of N-Butyl 5-bromonicotinamide to a clear glass vial. The excess solid is crucial to ensure saturation.
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Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the vial.
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Seal the vial tightly to prevent solvent evaporation.
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-
Equilibration:
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Place the vial in a shaker or agitator in a temperature-controlled environment (e.g., 25°C or 37°C).
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Agitate the suspension for a sufficient period to reach equilibrium (typically 24-48 hours). The system is considered at equilibrium when the concentration of the solute in the solution remains constant over time.
-
-
Phase Separation:
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After equilibration, allow the vial to stand undisturbed to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles.
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Filter the aliquot through a 0.22 µm syringe filter to remove any remaining undissolved solid.
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-
Quantification:
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Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
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Determine the concentration of N-Butyl 5-bromonicotinamide in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
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Prepare a calibration curve using standard solutions of known concentrations of N-Butyl 5-bromonicotinamide to accurately quantify the solubility.
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Caption: Shake-Flask method workflow for solubility.
Protocol 2: Determination of Lipophilicity (LogP) by RP-HPLC
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used indirect method to estimate the octanol-water partition coefficient (LogP).[5][6] It is based on the correlation between the retention time of a compound on a nonpolar stationary phase and its known LogP value.
Methodology:
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System Preparation:
-
Use a C18 reversed-phase HPLC column.
-
The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile). The exact composition is optimized to achieve good separation and reasonable retention times.
-
-
Calibration:
-
Select a series of standard compounds with known LogP values that span a range encompassing the expected LogP of N-Butyl 5-bromonicotinamide.
-
Inject each standard compound individually onto the HPLC system and record its retention time (t_R).
-
Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).
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Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0.
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Plot log(k) versus the known LogP values of the standards to generate a calibration curve.
-
-
Sample Analysis:
-
Dissolve N-Butyl 5-bromonicotinamide in the mobile phase.
-
Inject the sample onto the HPLC system under the same conditions used for the standards and record its retention time.
-
Calculate the capacity factor (k) for N-Butyl 5-bromonicotinamide.
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-
LogP Determination:
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Using the log(k) value of N-Butyl 5-bromonicotinamide, determine its LogP value from the linear regression equation of the calibration curve.
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Caption: RP-HPLC workflow for LogP determination.
Conclusion
N-Butyl 5-bromonicotinamide is a compound of interest for which a complete experimental physicochemical profile is yet to be fully elucidated. Based on its chemical structure, it is predicted to be a lipophilic and poorly water-soluble molecule. The provided experimental protocols for determining solubility and lipophilicity offer robust methods for obtaining these critical parameters. A thorough understanding of these properties is essential for any future development of N-Butyl 5-bromonicotinamide as a potential therapeutic agent, guiding formulation strategies and predicting its in vivo behavior. The synthesis from 5-bromonicotinic acid is straightforward, making it an accessible compound for further research.
References
-
BOC Sciences. N-Butyl 5-bromonicotinamide CAS NO.1150561-83-3. LookChem. Available at: [Link]
-
A High-Throughput Method for Lipophilicity Measurement. PMC - NIH. Available at: [Link]
-
N-Butyl 5-bromonicotinamide CAS NO.1150561-83-3 - BOC Sciences. LookChem. Available at: [Link]
-
Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3 nutritional supplement. NIH. Available at: [Link]
-
MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov. Available at: [Link]
-
Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. BioAssay Systems. Available at: [Link]
-
Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B 3 nutritional supplement. ResearchGate. Available at: [Link]
-
Determination of aqueous solubility by heating and equilibration: A technical note. NIH. Available at: [Link]
-
Methods for Determination of Lipophilicity. Encyclopedia.pub. Available at: [Link]
-
The Versatility of 5-Bromonicotinic Acid: From Fine Chemicals to Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
The Indispensable Role of 5-Bromonicotinic Acid in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
1150561-83-3|N-Butyl 5-bromonicotinamide. BIOFOUNT. Available at: [Link]
-
5-Bromonicotinamide. PubChem - NIH. Available at: [Link]
-
5-Bromo-N-butylpicolinamide. PubChem - NIH. Available at: [Link]
-
Butyl bromide. PubChem - NIH. Available at: [Link]
Sources
- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 2. 1150561-83-3|N-Butyl 5-bromonicotinamide|N-Butyl 5-bromonicotinamide|-范德生物科技公司 [bio-fount.com]
- 3. Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B<sub>3</sub>nutritional supplement | Food & Nutrition Research [foodandnutritionresearch.net]
- 4. bioassaysys.com [bioassaysys.com]
- 5. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
